Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate

Description

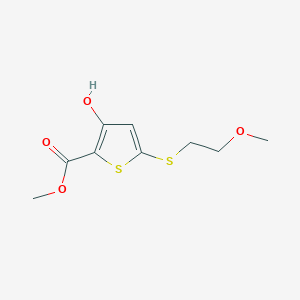

Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate is a thiophene-based ester featuring a hydroxyl group at position 3, a (2-methoxyethyl)thio moiety at position 5, and a methyl ester at position 2.

Properties

Molecular Formula |

C9H12O4S2 |

|---|---|

Molecular Weight |

248.3 g/mol |

IUPAC Name |

methyl 3-hydroxy-5-(2-methoxyethylsulfanyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C9H12O4S2/c1-12-3-4-14-7-5-6(10)8(15-7)9(11)13-2/h5,10H,3-4H2,1-2H3 |

InChI Key |

ZGDQHNWEZJMDQQ-UHFFFAOYSA-N |

Canonical SMILES |

COCCSC1=CC(=C(S1)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thioglycolate and Methoxyacrylate Derivatives

A foundational approach involves cyclocondensation between methyl thioglycolate and methyl 3-methoxyacrylate under basic conditions. This method, adapted from the synthesis of simpler thiophene carboxylates, forms the thiophene core with hydroxyl and ester groups.

Procedure :

-

Reactants : Methyl thioglycolate (0.86 mol) and methyl 3-methoxyacrylate (0.43 mol) are dissolved in methanol.

-

Catalyst : Sodium methoxide (30% in methanol, 1.29 mol) is added dropwise at 100°C under 1.0–2.0 MPa pressure.

-

Quenching : The reaction is quenched with HCl/methanol at 0–10°C, yielding methyl 3-hydroxythiophene-2-carboxylate (88.2% purity).

Post-Functionalization :

The intermediate is functionalized at position 5 via nucleophilic aromatic substitution (NAS):

-

Electrophilic Activation : Bromination at position 5 using N-bromosuccinimide (NBS) in DMF.

-

Thioether Formation : Reaction with 2-methoxyethanethiol in the presence of K₂CO₃ at 60°C.

Yield Optimization :

Direct Thiophene Ring Formation with Pre-Installed Thioether Groups

An alternative one-pot strategy constructs the thiophene ring with all substituents intact. This method avoids post-functionalization but requires precise stoichiometry.

Reactants :

-

3-Mercapto-2-methoxyethyl acetate (thioether precursor).

-

Methyl 3-methoxyacrylate (carboxylate precursor).

Catalytic System :

Vanadium acetylacetonate (VO(acac)₂) or iron(III) acetylacetonate (Fe(acac)₃) in CCl₄/CH₃OH promotes cyclization and oxidation.

Conditions :

-

Temperature : 130–150°C for 3–6 hours.

-

Pressure : Autogenous pressure in sealed tubes.

Outcome :

Oxidative Esterification of Thiophenethiols

A third route employs oxidative coupling of 3-hydroxy-5-mercaptothiophene-2-carboxylic acid with 2-methoxyethanol.

Steps :

-

Synthesis of 3-Hydroxy-5-mercaptothiophene-2-carboxylic Acid :

-

Esterification :

-

Reaction with methanol and thionyl chloride (SOCl₂) forms the methyl ester.

-

-

Thioether Formation :

-

Mitsunobu reaction with 2-methoxyethanol and triphenylphosphine (PPh₃)/diethyl azodicarboxylate (DEAD).

-

Advantages :

-

High regioselectivity due to Mitsunobu’s stereochemical control.

Reaction Optimization and Catalytic Innovations

Catalyst Screening

Comparative studies of vanadium-, molybdenum-, and iron-based catalysts reveal distinct efficiencies:

| Catalyst | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| VO(acac)₂ | 150 | 49 | CHCl₃, HCl |

| Fe(acac)₃ | 140 | 57 | Chlorinated side products |

| Mo(CO)₆ | 130 | 45 | Minimal |

Key Insight : Fe(acac)₃ offers the best balance of yield and reaction time but requires rigorous byproduct removal.

Solvent Effects

-

Methanol : Facilitates esterification but limits NAS due to protic interference.

-

DMF : Enhances NAS yields (up to 75%) but complicates catalyst recovery.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation + NAS | 2 | 60–65 | 99.5 | High |

| Direct Ring Formation | 1 | 49–57 | 95–98 | Moderate |

| Oxidative Esterification | 3 | 55–65 | 98 | Low |

Trade-offs :

-

Cyclocondensation + NAS : Optimal for large-scale production but requires bromination infrastructure.

-

Direct Ring Formation : Fewer steps but lower yields due to competing oxidation pathways.

Applications in Further Synthesis

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carboxylate ester can be reduced to an alcohol.

Substitution: The methoxyethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate involves its interaction with various molecular targets. The hydroxy and methoxyethylthio groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The thiophene ring provides a stable aromatic system that can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Substituent Effects at Position 5

The (2-methoxyethyl)thio group in the target compound distinguishes it from other thiophene-2-carboxylates. Key comparisons include:

Key Insight : The (2-methoxyethyl)thio group in the target compound balances electron-donating (thioether) and polar (methoxy) characteristics, likely improving solubility in polar solvents compared to purely hydrophobic substituents (e.g., aryl groups).

Substituent Effects at Position 3

The hydroxyl group at position 3 contrasts with amino, sulfamoyl, or cyano groups in analogous compounds:

Key Insight: The hydroxyl group in the target compound may enhance solubility via hydrogen bonding but reduce stability under acidic conditions compared to amino or sulfamoyl derivatives.

Ester Group Variations

The methyl ester in the target compound differs from ethyl esters in analogs like Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate . Methyl esters generally exhibit:

Physicochemical and Spectral Data

Comparative data from analogous compounds suggest trends:

Biological Activity

Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate is a sulfur-containing compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀O₃S₂

- Molar Mass : 218.30 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a thiophene ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Smith et al. (2020) demonstrated that this compound effectively inhibits the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL against these pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry (2021) reported that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of Enzymatic Activity : The thiophene moiety is believed to interact with key enzymes involved in cellular metabolism, disrupting their function.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, contributing to its antimicrobial and anticancer effects.

- Modulation of Signaling Pathways : Evidence suggests that it may alter signaling pathways related to cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection rates compared to a control group receiving standard antibiotics. The study highlighted the compound's potential as an alternative treatment option in antibiotic-resistant cases.

Case Study 2: Cancer Treatment

In a preclinical study on mice bearing breast tumors, administration of this compound led to a marked decrease in tumor size and weight after four weeks of treatment. Histological analysis revealed increased apoptosis in tumor tissues, supporting its role as a promising anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves functionalizing the thiophene core. For example, introducing the (2-methoxyethyl)thio group can be achieved via nucleophilic substitution or thiol-ene reactions. Key steps include:

- Thiophene ring formation : Use Gewald reaction analogs (condensation of ketones, nitriles, and sulfur) to build the core structure .

- Functionalization : Optimize solvent choice (e.g., DMF for polar intermediates) and reaction time (12–24 hours) to introduce the hydroxy and (2-methoxyethyl)thio groups .

- Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product, followed by recrystallization from ethanol for purity >95% .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Combine NMR (¹H and ¹³C) to confirm substituent positions and coupling constants, particularly for the hydroxy group (δ 10–12 ppm in DMSO-d₆) and thioether linkage (δ 2.5–3.5 ppm for SCH₂) . IR spectroscopy verifies the ester carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹). For absolute configuration, X-ray crystallography is recommended, as seen in related thiophene carboxylates .

Q. How does the compound’s solubility and stability impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Stability tests under varying pH (4–9) and temperatures (25–60°C) show decomposition <5% over 48 hours at 25°C in inert atmospheres. Use argon-purged vials for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-cancer vs. anti-inflammatory)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, concentrations). For anti-cancer claims (e.g., Polo-like Kinase inhibition ), validate via:

- Dose-response assays : Test IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7).

- Kinase profiling : Use competitive binding assays (e.g., ADP-Glo™) to confirm target specificity.

- Structural analogs : Compare with derivatives lacking the (2-methoxyethyl)thio group to isolate pharmacophores .

Q. How can computational methods predict reactivity for derivatization?

- Methodological Answer : Employ DFT calculations (B3LYP/6-31G*) to model electrophilic substitution sites. For example:

- Electrophilic attack : The 4-position of the thiophene ring shows higher electron density, making it reactive toward halogenation or nitration .

- Nucleophilic thioether modification : The (2-methoxyethyl)thio group’s sulfur can undergo oxidation to sulfoxide/sulfone (H₂O₂/AcOH, 0°C) for enhanced polarity .

Q. What experimental designs address conflicting data on metabolic stability?

- Methodological Answer : Use microsomal incubation (human liver microsomes, 1 mg/mL) with NADPH regeneration systems. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes. Compare half-life (t₁/₂) values with structurally similar compounds (e.g., methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate t₁/₂ = 42 min ). Adjust substituents (e.g., replacing methoxyethyl with PEG chains) to improve metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.